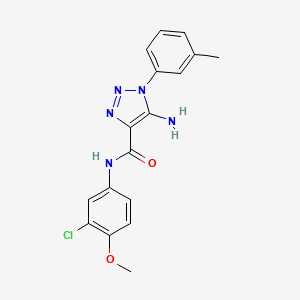![molecular formula C20H20N2O4 B5217503 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide, also known as MBOCA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoxazole that has been shown to have a variety of biochemical and physiological effects. The purpose of
Mécanisme D'action
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide is relatively easy to synthesize and has good stability. However, one limitation of using 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide. One area of interest is the development of new methods for synthesizing 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, studies are needed to determine the long-term effects of exposure to 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide and to develop effective methods for detecting and monitoring exposure.
Méthodes De Synthèse
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide can be synthesized by the reaction of 4-methoxyphenol with formaldehyde and then reacting the resulting compound with 3-methylbenzylamine and oxalyl chloride. The final product is obtained by reacting the intermediate compound with ammonia. This method has been optimized to produce high yields of pure 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide.
Applications De Recherche Scientifique
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been used in a variety of scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties. 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has also been used as a fluorescent probe for the detection of proteins and DNA. Additionally, 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been used in studies of the effects of oxidative stress on cells.
Propriétés
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-N-[(3-methylphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-4-3-5-15(10-14)11-21-20(23)18-12-26-19(22-18)13-25-17-8-6-16(24-2)7-9-17/h3-10,12H,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJSIHQURBZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5217422.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)



![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)



